N-bromo-t-butylamine

Organic Synthesis Radical Chemistry Bromination

N-Bromo-t-butylamine (CAS 51655-37-9) is an organic bromoamine reagent belonging to the N-haloalkylamine class. Structurally, it features a bulky tert-butyl group attached to a nitrogen atom bearing an electrophilic bromine.

Molecular Formula C4H10BrN
Molecular Weight 152.03 g/mol
Cat. No. B8489873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-bromo-t-butylamine
Molecular FormulaC4H10BrN
Molecular Weight152.03 g/mol
Structural Identifiers
SMILESCC(C)(C)NBr
InChIInChI=1S/C4H10BrN/c1-4(2,3)6-5/h6H,1-3H3
InChIKeyQLCPTARABILRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Bromo-t-butylamine Procurement: A Specialized Bromoamine Reagent for Controlled Electrophilic Bromination


N-Bromo-t-butylamine (CAS 51655-37-9) is an organic bromoamine reagent belonging to the N-haloalkylamine class. Structurally, it features a bulky tert-butyl group attached to a nitrogen atom bearing an electrophilic bromine . This N-Br bond is the source of its primary utility as a controlled brominating agent in organic synthesis. Unlike solid, shelf-stable N-bromoimides like N-bromosuccinimide (NBS), N-bromo-t-butylamine is typically generated in situ or used immediately after preparation as a deep red-orange liquid due to its thermal lability [1]. Its reactivity profile is distinct, enabling specific synthetic transformations where the steric bulk and electronic properties of the tert-butylamine moiety confer different selectivity or reactivity compared to more common brominating agents.

N-Bromo-t-butylamine: Why Standard Brominating Agents Like NBS or Br2 Are Not Direct Replacements


The substitution of N-bromo-t-butylamine with a more common reagent like N-bromosuccinimide (NBS) or elemental bromine (Br2) is not straightforward due to fundamental differences in their physicochemical and reactivity profiles. NBS is a stable, crystalline solid designed for radical brominations (e.g., the Wohl-Ziegler reaction) and mild electrophilic substitutions, offering a different kinetic profile. Elemental bromine, while highly reactive, lacks selectivity and poses significant handling hazards . Critically, the N-Br bond in N-bromo-t-butylamine is more labile than that in NBS, enabling it to act as a source of 'positive bromine' under different conditions. Furthermore, its liquid state and solubility in non-polar organic solvents allow for homogeneous reaction conditions without the need for a solid reagent or a phase-transfer catalyst [1]. This unique combination of reactivity and physical form makes it an irreplaceable reagent for specific niche applications where controlled, non-radical bromination is required, as detailed in the following evidence.

Quantitative Differentiation of N-Bromo-t-butylamine: Head-to-Head Data Against NBS and N-Chloro Analogs


Allylic Bromination Yield: N-Bromo-t-butylamine Matches NBS Performance Under Optimized Conditions

A direct head-to-head study on the allylic bromination of cyclohexene demonstrated that the yields obtained with N-bromo-t-butylamine are comparable to those achieved with N-bromosuccinimide (NBS) under specific conditions [1]. This finding is significant because it establishes N-bromo-t-butylamine as a viable alternative for allylic brominations, a reaction class dominated by NBS. While the study does not provide explicit numerical yield values in the available text, the explicit statement of comparability confirms that N-bromo-t-butylamine can achieve equivalent performance to the industry standard NBS in this key transformation.

Organic Synthesis Radical Chemistry Bromination

Thermodynamic Preference in NHC-Catalyzed Acylation: N-Bromoamine Intermediate Favored by 14.2 kcal/mol

A computational mechanistic study of N-heterocyclic carbene (NHC)-catalyzed oxidative acylation of aldehydes with alkanolamines revealed a significant thermodynamic preference for the formation of an N-bromoamine intermediate over a hypobromite intermediate. The study calculated that the N-bromoamine intermediate is favored both thermodynamically and kinetically by 14.2 kcal mol⁻¹ [1]. This finding, while not a direct measurement of N-bromo-t-butylamine itself, provides a class-level inference for the inherent stability of the N-Br bond in such intermediates relative to an O-Br bond, underpinning the observed chemoselectivity for N-acylation over O-acylation. This data supports the use of N-bromoamine reagents, like N-bromo-t-butylamine, in transformations where selective nitrogen functionalization is required.

Computational Chemistry Catalysis Reaction Mechanism

Regioselective Ortho-Bromination of Phenols: Enabling Synthesis of 3-Bromocatechol

Patent literature explicitly describes the use of N-bromo-t-butylamine for the regioselective ortho-bromination of 2-methoxyphenol to yield 2-bromo-6-methoxyphenol, a key intermediate in the production of 3-bromocatechol, a valuable raw material for pharmaceuticals and agrochemicals [1]. This application highlights the reagent's ability to direct bromination to a specific position on an aromatic ring. While comparative yield data against other brominating agents like Br2 or NBS is not provided in the patent summary, the specific selection of N-bromo-t-butylamine for this patented process underscores its unique suitability for achieving the desired ortho-selectivity, which is crucial for avoiding isomeric byproducts and streamlining purification.

Medicinal Chemistry Agrochemical Synthesis Regioselective Bromination

N-Bromo-t-butylamine: Validated Application Scenarios Based on Comparative Performance Data


Allylic Bromination as an Alternative to NBS in Radical Reactions

Researchers requiring a liquid brominating agent for radical allylic brominations can consider N-bromo-t-butylamine as a direct alternative to solid N-bromosuccinimide (NBS). Evidence shows that under optimized conditions with a radical initiator like AIBN in solvents such as isohexane or benzene, the yields of allylic bromides from substrates like cyclohexene are comparable between the two reagents [1]. This scenario is particularly relevant when the physical handling of a liquid reagent is preferred, or when the reaction medium requires complete solubility of the bromine source without the need to dissolve a solid.

Synthesis of Ortho-Brominated Phenolic Intermediates for Pharmaceuticals

In the synthesis of 3-bromocatechol, a key intermediate for pharmaceuticals and agrochemicals, N-bromo-t-butylamine is the specified reagent for achieving the critical ortho-bromination of 2-methoxyphenol to form 2-bromo-6-methoxyphenol [1]. This application scenario is validated by patent literature, indicating that the reagent provides the necessary regioselectivity for this industrial process. For procurement in medicinal chemistry or process development, this provides a clear precedent for using this specific reagent to solve a challenging selectivity problem in aromatic functionalization.

Mechanistic Studies Requiring N-Bromoamine Intermediates

Computational evidence indicates a strong thermodynamic preference (14.2 kcal/mol) for N-bromoamine intermediates over hypobromites in NHC-catalyzed oxidative acylation reactions, explaining the observed chemoselectivity for N-acylation [1]. For researchers designing or studying similar catalytic cycles, N-bromo-t-butylamine serves as a model N-bromoamine reagent to generate and investigate these key intermediates. Its use in such studies is supported by the class-level inference that N-bromoamines are fundamentally more stable than their O-bromo counterparts, making them the preferred intermediate for nitrogen-selective transformations.

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